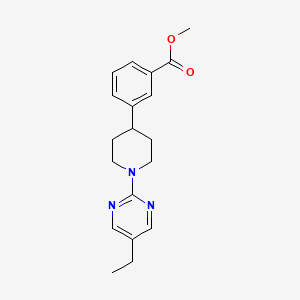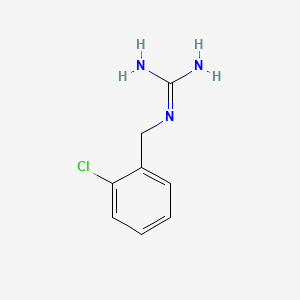![molecular formula C12H9F3N2O2 B2753301 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 187998-56-7](/img/structure/B2753301.png)
5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid” is a type of organic compound . It has a molecular weight of 270.21 . The IUPAC name for this compound is 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 270.21 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Structural and Spectral Investigations
Research has combined experimental and theoretical studies to investigate the structural and spectral properties of biologically important derivatives of pyrazole-4-carboxylic acid. For example, structural characterization through NMR, FT-IR spectroscopy, and X-ray diffraction techniques has been conducted. These studies are crucial for understanding the chemical and physical properties of such compounds, which can be foundational for further applications in material science and biological systems (Viveka et al., 2016).
Synthesis and Structural Diversity in Metal Coordination
The synthesis and exploration of the structural diversity of metal coordination polymers constructed from pyrazole-4-carboxylic acid derivatives have been reported. These coordination polymers have potential applications in catalysis, molecular recognition, and as materials for gas storage and separation (Cheng et al., 2017).
Antifungal Activity
A series of derivatives have been synthesized and tested for antifungal activity against various phytopathogenic fungi. Such research is vital for the development of new antifungal agents that could be used in agriculture to protect crops from fungal diseases (Du et al., 2015).
Molecular Docking Studies
Molecular docking studies of synthesized compounds for the inhibition of bacterial enzymes have shown that certain pyrazole-4-carboxylic acid derivatives exhibit good affinity towards target proteins. This insight is valuable for the design of new antibacterial agents, contributing to the fight against bacterial resistance (Bhat et al., 2016).
Heterocyclic Dyes
The development of heterocyclic dyes based on pyrazole-3-carboxylic acid derivatives has been explored. These dyes have applications in the textile industry and as markers in biological research due to their specific binding and fluorescence properties (Tao et al., 2019).
Antimicrobial Agents
The design, synthesis, and characterization of pyrazole derivatives as potential antimicrobial agents have been conducted. These studies contribute to the ongoing search for new drugs that can be used to treat microbial infections in humans and animals (Bhat et al., 2016).
Safety and Hazards
The compound “5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid” should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, such as protein kinase r (pkr)-like endoplasmic reticulum kinase (perk) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target proteins and modulate their activity . The trifluoromethyl group in the compound could potentially enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Related compounds have been shown to impact the endoplasmic reticulum stress response pathway, which is implicated in numerous disease states .
Pharmacokinetics
The trifluoromethyl group in the compound could potentially enhance its lipophilicity, which may influence its absorption and distribution .
Result of Action
Related compounds have been shown to inhibit perk activation in cells and inhibit the growth of a human tumor xenograft in mice .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound should be stored at room temperature for optimal stability .
Biochemical Analysis
Biochemical Properties
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Cellular Effects
It is known that compounds with similar structures can have significant effects on various types of cells .
Molecular Mechanism
It is known that the trifluoromethyl group can play a significant role in the mechanism of action of various drugs .
Dosage Effects in Animal Models
The effects of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid at different dosages in animal models have not been studied . Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable.
Properties
IUPAC Name |
5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-10(11(18)19)6-16-17(7)9-4-2-3-8(5-9)12(13,14)15/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCWUDNWNYJPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
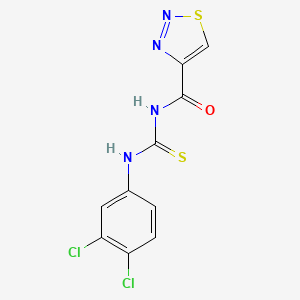



![Methyl 2-amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2753226.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}amino)propanamide](/img/structure/B2753227.png)
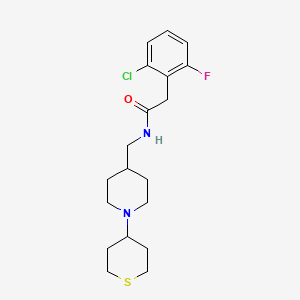
![Ethyl 4-[2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2753230.png)
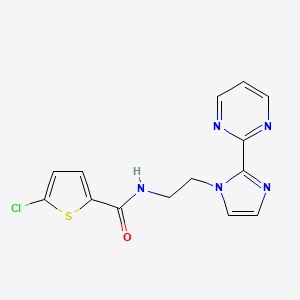
![N-(3-methoxybenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2753234.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2753235.png)

